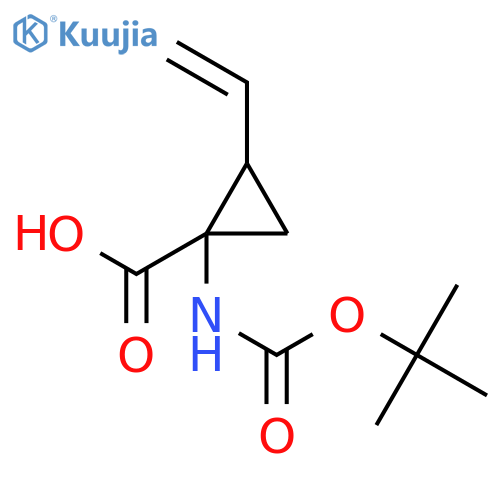

Cas no 159622-10-3 ((1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid)

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic Acid

- (1R,2S)-1-(tert-butoxycarbonyl)-2-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid

- 1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic acid

- 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid

- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, (1R,2S)-

- (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

- i>,2<i>S<

- (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylic Acid

- EOS-61403

- VINYL ACCA

- -2-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-Boc-2-vinylcyclopropanecarboxylic acid

- VINYL ACCA A.K.A (1R,2S) N-BOC-1-AMINO-2-VINYL CYC

- (1R,2S)-N-tert-Butoxycarbonyl-1-aMino-2-vinylcyclopropanecarboxylic acid

- (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

- 1-diMethylethoxy)carbonyl]aMino]-2-ethenyl-

- A846770

- (1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid

- rel-(1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid

- (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid

- RFAQWADNTLIWMG-RDDDGLTNSA-N

- (1R,2S)-1-Boc-2-vinylcyclopropanecarboxylic acid;VINYL ACCA;(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-(TERT-BUTOXYCARBONYLAMINO)-2-VINYLCYCLOPROPANECARBOXYLIC ACID

- (1R,2S)-Rel-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-cyclopropanecarboxylic acid

- (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid

- AKOS015893032

- AKOS015994878

- 159622-10-3

- CS-B0185

- D77334

- B5322

- (1R,2S)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropane-1-carboxylic acid

- (1R,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

- MFCD11042412

- starbld0009780

- DTXSID60438941

- 1(R)-tert-butoxycarbonylamino-2(S)-vinyl-cyclopropanecarboxylic acid

- DS-8248

- (1R,2S)-1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid

- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, (1R,2S)-rel-

- SCHEMBL312680

- J-500308

- N-Boc-(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid

- 1(R)-tert-butoxycarbonylamino-2(S)-vinylcyclopropanecarboxylic acid

- (1R,2S)-1-tert-Butoxycarbonylamino-2-vinyl-cyclopropane-carboxylic acid

- 213316-50-8

- (R)-tert-butoxycarbonylamino-2(S)-vinyl-cyclopropanecarboxylic acid

- AMY10154

- rel-(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

- DB-009089

-

- MDL: MFCD11042412

- インチ: InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1

- InChIKey: RFAQWADNTLIWMG-RDDDGLTNSA-N

- ほほえんだ: O=C([C@]1(NC(OC(C)(C)C)=O)[C@H](C=C)C1)O

計算された属性

- せいみつぶんしりょう: 227.11600

- どういたいしつりょう: 227.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- ふってん: 360.993°C at 760 mmHg

- PSA: 75.63000

- LogP: 1.93130

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:0-10°C

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM203685-10g |

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid |

159622-10-3 | 95% | 10g |

$374 | 2022-09-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036356-10g |

(1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic Acid |

159622-10-3 | ≥95% | 10g |

¥653.0 | 2023-09-15 | |

| Ambeed | A234091-10g |

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid |

159622-10-3 | 95% | 10g |

$98.0 | 2025-02-24 | |

| Chemenu | CM203685-5g |

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid |

159622-10-3 | 95% | 5g |

$224 | 2021-06-09 | |

| Alichem | A279000010-250mg |

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid |

159622-10-3 | 95% | 250mg |

680.00 USD | 2021-06-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR170-5g |

(1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic Acid |

159622-10-3 | 95+% | 5g |

1128CNY | 2021-05-08 | |

| Chemenu | CM203685-10g |

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid |

159622-10-3 | 95% | 10g |

$374 | 2021-06-09 | |

| TRC | B689835-1g |

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid |

159622-10-3 | 1g |

$ 260.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D588817-1G |

(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid |

159622-10-3 | 97% | 1g |

$155 | 2023-09-03 | |

| eNovation Chemicals LLC | D914031-10g |

(1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic Acid |

159622-10-3 | 95% | 10g |

$205 | 2023-09-03 |

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acidに関する追加情報

Professional Introduction to (1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid (CAS No. 159622-10-3)

(1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid, with the CAS number 159622-10-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique cyclopropane ring structure and chiral configuration, serves as a versatile intermediate in the development of novel therapeutic agents. The presence of both an amino group and a vinyl moiety makes it particularly valuable for constructing complex molecular frameworks, which are essential in drug design and discovery.

The significance of this compound lies in its ability to act as a building block for more intricate molecules. The cyclopropane ring is known for its strained three-membered structure, which can be exploited to induce specific reactivities in synthetic pathways. This feature is particularly useful in medicinal chemistry, where such structural motifs can enhance binding affinity and metabolic stability of drug candidates. Moreover, the stereochemistry defined by the (1R,2S) configuration ensures that the compound maintains a precise three-dimensional arrangement, which is critical for biological activity.

In recent years, there has been a surge in research focused on the development of chiral auxiliaries and ligands that facilitate asymmetric synthesis. The utility of (1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid in this context cannot be overstated. Its incorporation into synthetic protocols has enabled chemists to produce enantiomerically pure compounds with high efficiency. This is particularly relevant in the pharmaceutical industry, where the pharmacological activity of a drug is often highly dependent on its stereochemical purity.

The tert-butoxycarbonyl (Boc) group attached to the amino functionality provides an additional layer of versatility. This protecting group not only shields the amino group from unwanted side reactions but also allows for temporal control over its reactivity. Such control is crucial in multi-step syntheses where selective deprotection steps are required. The Boc group can be removed under mild acidic conditions, making it an ideal choice for late-stage functionalization.

Recent advancements in synthetic methodologies have highlighted the role of vinylcyclopropanes as key intermediates in constructing heterocyclic frameworks. The vinyl group in (1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid offers opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions are pivotal in forming carbon-carbon bonds and are widely employed in the synthesis of biaryl structures, which are prevalent in many bioactive molecules.

The compound's potential applications extend to the field of polymer chemistry as well. The cyclopropane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of polymers with tailored properties. This characteristic makes it a candidate for developing novel materials with applications ranging from coatings to biodegradable plastics.

In academic research, (1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid has been utilized as a substrate for studying enzyme mechanisms and catalytic processes. Its unique structural features provide insights into how enzymes recognize and manipulate substrates at the molecular level. Such studies are fundamental to understanding biological pathways and have implications for drug design and development.

The industrial relevance of this compound is further underscored by its use in large-scale syntheses. Pharmaceutical companies often require high-purity intermediates for manufacturing active pharmaceutical ingredients (APIs). The consistent quality and reliability of (1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid make it a preferred choice for these applications.

Looking ahead, the future prospects of this compound appear promising. As research continues to uncover new synthetic strategies and applications, its role in pharmaceuticals and materials science is expected to grow. The ability to derivatize it into more complex structures while maintaining its stereochemical integrity ensures that it will remain a valuable asset in synthetic chemistry.

159622-10-3 ((1R,2S)-1-(tert-Butoxycarbonyl)amino-2-vinylcyclopropanecarboxylic Acid) 関連製品

- 155976-13-9((S)-Butoxycarbonylamino-cyclopropyl-acetic acid)

- 115951-16-1(1-(Boc-amino)cyclohexanecarboxylic acid)

- 609768-49-2(Boc-D-Cyclopropylglycine)

- 139938-00-4(Boc-α-Me-DL-Val-OH)

- 199330-75-1(Boc-1-Amino-1-cyclooctanecarboxylic acid)

- 120728-10-1(1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 35264-09-6(Boc-cycloleucine)

- 1114886-21-3(2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 1804408-63-6(Methyl 5-cyano-3-hydroxypyridine-2-acetate)

- 63261-45-0((1S,2S)-cyclopentane-1,2-diol)